4-Amino-3-chloro-N-methylbenzenesulfonamide
Description
Molecular Composition and Constitutional Analysis
The molecular architecture of 4-amino-3-chloro-N-methylbenzenesulfonamide is defined by its constitutional formula C7H9ClN2O2S, which reveals a complex arrangement of functional groups strategically positioned around a benzene core. The compound features a primary amino group (-NH2) located at the 4-position of the benzene ring, creating an electron-rich environment that significantly influences the electronic properties of the aromatic system. Adjacent to this amino functionality, a chlorine atom occupies the 3-position, introducing electron-withdrawing character through its inductive effect while maintaining the compound's overall stability.
The sulfonamide group (-SO2NHCH3) constitutes the defining structural feature, with the sulfur atom exhibiting tetrahedral geometry and bonded to two oxygen atoms in a sulfonyl configuration. The nitrogen atom of the sulfonamide bears a methyl substituent, distinguishing this compound from primary sulfonamides and creating additional steric and electronic considerations. The SMILES notation CNS(=O)(=O)C1=CC(=C(C=C1)N)Cl accurately captures the connectivity pattern, while the InChI identifier InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 provides a standardized representation of the molecular structure.
Collision cross section measurements provide valuable insights into the three-dimensional molecular geometry, with predicted values ranging from 137.6 Ų for the [M+H-H2O]+ adduct to 187.2 Ų for the [M+CH3COO]- adduct. These measurements indicate a moderately compact molecular structure with specific orientations favored under different ionization conditions. The molecular weight of 220.677 g/mol positions this compound within the typical range for pharmaceutical sulfonamides, while its CAS number 22185-74-6 ensures unambiguous identification in chemical databases.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H9ClN2O2S | |
| Molecular Weight | 220.677 g/mol | |
| CAS Number | 22185-74-6 | |
| SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)N)Cl | |
| InChI Key | FZMFXPJCENUTLS-UHFFFAOYSA-N |
Electronic Configuration and Resonance Stabilization
The electronic configuration of this compound exhibits complex resonance stabilization patterns that arise from the interplay between electron-donating and electron-withdrawing substituents on the aromatic ring. The primary amino group at the 4-position serves as a strong electron-donating substituent through both inductive (+I) and resonance (+M) effects, creating significant electron density at the ortho and para positions relative to its attachment point. This electron donation is particularly pronounced due to the ability of the amino nitrogen's lone pair to engage in π-conjugation with the aromatic system, resulting in enhanced nucleophilicity at specific ring positions.
The sulfonamide functionality introduces a complex electronic environment characterized by the sulfur atom's oxidation state of +VI, which creates a strong electron-withdrawing center. Recent computational studies have demonstrated that the S-N bond in sulfonamides exhibits partial double bond character due to overlap between the nitrogen lone pair and vacant d-orbitals on sulfur, creating a delocalized electronic system that influences the overall molecular stability. This delocalization is evidenced by the observed S-N bond lengths, which are typically shorter than expected for purely single bonds, indicating significant π-character in the bonding interaction.
The chlorine substituent at the 3-position contributes to the electronic configuration through its strong -I inductive effect, withdrawing electron density from the aromatic ring while simultaneously providing weak +M resonance donation through its lone pairs. According to Hammett equation analysis, chlorine exhibits a para-sigma value of +0.227 and a meta-sigma value of +0.373, indicating its predominantly electron-withdrawing character. This creates an electronic asymmetry within the molecule, where the amino group increases electron density while the chlorine atom depletes it in adjacent regions.
Density functional theory calculations have revealed that the frontier molecular orbital analysis provides crucial insights into the electronic structure and chemical reactivity of sulfonamide derivatives. The HOMO-LUMO energy gap serves as an indicator of kinetic stability and chemical reactivity, with larger gaps corresponding to enhanced stability and reduced reactivity toward oxidation and reduction processes. For sulfonamide compounds, these calculations demonstrate that substituent effects significantly influence the orbital energies and their spatial distributions across the molecular framework.
Stereoelectronic Effects of Substituent Groups
The stereoelectronic effects in this compound arise from the specific spatial arrangements and electronic interactions between the amino, chloro, and N-methyl substituents. The amino group at the 4-position exhibits enhanced resonance stabilization due to its para-relationship with the sulfonamide functionality, allowing for extended π-conjugation across the aromatic system. This positioning creates a push-pull electronic system where the electron-donating amino group and the electron-withdrawing sulfonamide group work in concert to modify the electronic properties of the entire molecule.
Conformational analysis reveals that the sulfonamide group preferentially adopts specific orientations relative to the aromatic ring to minimize steric interactions and maximize electronic stabilization. Studies on sulfonamide conformational behavior demonstrate that rotation about the S-N bond is associated with significant energy barriers, typically ranging from 96.2 to 290.8 kcal/mol depending on the substitution pattern and molecular environment. The N-methyl substitution introduces additional steric constraints that influence the preferred conformational states and affect the accessibility of the sulfonamide nitrogen for intermolecular interactions.
The chlorine atom at the 3-position creates a unique stereoelectronic environment through its proximity to the amino group, resulting in potential intramolecular interactions that can influence both the electronic distribution and the conformational preferences of the molecule. Research has shown that ortho-substituents to sulfonamide groups can significantly affect bond lengths and electronic properties through steric effects and intramolecular hydrogen bonding interactions. In this case, the chlorine atom's position creates an asymmetric electronic environment that may influence the molecule's binding affinity and selectivity in biological systems.
Hybridization analysis of the sulfonamide nitrogen reveals that its electronic state is strongly dependent on the molecular conformation and the nature of substituents on both the aromatic ring and the nitrogen atom itself. The presence of the methyl group on the sulfonamide nitrogen affects the hybridization state and influences the overall molecular geometry, creating specific preferences for certain conformational arrangements that minimize energy while maximizing stabilization through electronic delocalization.
Comparative Analysis with Benzenesulfonamide Derivatives
Comparative structural analysis of this compound with other benzenesulfonamide derivatives reveals distinctive features that distinguish this compound within the broader family of aromatic sulfonamides. The parent compound benzenesulfonamide (C6H7NO2S) serves as the fundamental structural template, featuring a molecular weight of 157.19 g/mol and exhibiting basic sulfonamide properties including melting point range of 149-152°C and limited water solubility of 4.3 g/L at 16°C. The introduction of the amino, chloro, and N-methyl substituents in the target compound significantly modifies these fundamental properties.
Systematic studies of substituted benzenesulfonamides have demonstrated that the positioning and nature of substituents dramatically influence both the electronic properties and the biological activities of these compounds. The combination of an electron-donating amino group and an electron-withdrawing chlorine atom creates a unique electronic environment that distinguishes this compound from simpler derivatives. Bond length-pKa relationship studies have shown that the S-N bond distance serves as a critical parameter for predicting the acidity of sulfonamide compounds, with shorter S-N bonds typically indicating greater propensity for ionization.
Research on N-heterocyclic arenesulfonamides has revealed that the electronic structure and tautomerism behavior of sulfonamide compounds can be significantly influenced by substituent effects. The presence of electron-donating groups such as amino functions can shift the equilibrium between sulfonamide and sulfonimide tautomeric forms, particularly in polar solvents where the energy difference between tautomers becomes more pronounced. This tautomerism phenomenon is less common in simpler benzenesulfonamide derivatives but becomes more significant in highly substituted systems.
Fragmentation pattern analysis under electrospray mass spectrometry conditions demonstrates that substituted sulfonamides exhibit characteristic fragmentation pathways that are influenced by the electronic nature of the substituents. The presence of electron-donating amino groups and electron-withdrawing halogens creates specific fragmentation patterns that can be used for structural identification and quantitative analysis. These fragmentation studies reveal that the electronic effects of substituents significantly influence the stability of molecular ions and the preferred fragmentation pathways.
The comparative analysis extends to the examination of carbonic anhydrase inhibition properties, where benzenesulfonamide derivatives have been extensively studied for their binding affinities and selectivity profiles. The structural modifications present in this compound create specific binding interactions that differ significantly from those observed with simpler sulfonamide derivatives, demonstrating the importance of substituent positioning in determining biological activity profiles.
Properties
IUPAC Name |
4-amino-3-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMFXPJCENUTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176719 | |
| Record name | Benzenesulfonamide, 4-amino-3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22185-74-6 | |
| Record name | Benzenesulfonamide, 4-amino-3-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with methylamine under suitable conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include steps such as nitration, reduction, and methylation, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups to amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate :
4-Amino-3-chloro-N-methylbenzenesulfonamide is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, it serves as a building block for sulfonamide antibiotics and other therapeutic agents.
Anticancer Activity :
Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability at specific concentrations.
| Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| MCF-7 | 8.3 | Cell cycle arrest |
| HeLa | 15.0 | Inhibition of proliferation |
Biochemical Studies
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes, making it relevant in biochemical studies targeting metabolic pathways. For example, it has shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways.
Protein-Ligand Interactions :
Studies have utilized this compound to probe enzyme-substrate interactions and protein-ligand binding dynamics. Its ability to form hydrogen bonds through its amino and sulfonamide groups influences protein conformation and function.
Antimicrobial Research
Antibacterial Properties :
The compound's structural similarities to known sulfonamides suggest potential antimicrobial activity. Research indicates that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of this compound on several cancer cell lines utilized an MTT assay. Results indicated that the compound could induce apoptosis in treated cells, suggesting a mechanism involving programmed cell death.
Mechanistic Insights
Flow cytometric analysis showed that treatment with the compound resulted in a concentration-dependent increase in apoptotic cells among MCF-7 and T47D cell lines. This finding supports the hypothesis that this compound may act as an apoptosis-inducing agent.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula.
Biological Activity
4-Amino-3-chloro-N-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and biological effects, drawing from various studies and case analyses.
This compound primarily functions as an inhibitor of dihydropteroate synthetase , an enzyme crucial for bacterial folic acid synthesis. By mimicking para-aminobenzoic acid (PABA), it competes for binding sites on the enzyme, effectively disrupting the synthesis of folic acid and subsequently hindering bacterial growth and replication .
Biochemical Pathways
The inhibition of folic acid synthesis impacts several downstream processes:
- Nucleotide Synthesis : Folic acid is vital for nucleotide synthesis, which is essential for DNA replication.
- Cellular Metabolism : The compound also influences various metabolic pathways by interacting with enzymes involved in cellular metabolism.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is readily absorbed when administered orally. Its distribution within tissues and cells is facilitated by specific transport mechanisms. The compound exhibits stability under standard conditions but can degrade under extreme environmental factors such as high temperature or altered pH levels .
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.23–0.7 mg/mL against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- In laboratory settings, it demonstrated effective inhibition rates of 80% against Staphylococcus aureus at concentrations around 50 μg/mL .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamides, including this compound:
- In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 1.52–6.31 μM .
- Apoptosis Induction : Compounds derived from this class have been shown to significantly increase apoptosis in cancer cells, with a notable increase in annexin V-FITC positive cells indicating late apoptotic phases .
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various sulfonamides found that this compound exhibited superior activity against MRSA compared to standard antibiotics like ampicillin. The study utilized a combination of MIC assays and biofilm inhibition tests to validate its effectiveness .
Case Study 2: Cancer Cell Line Studies
Another significant investigation focused on the effects of this compound on triple-negative breast cancer cells, demonstrating that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests a dual mechanism where the compound disrupts cellular integrity while promoting programmed cell death .
Data Summary
| Biological Activity | Target Organism/Cell Line | MIC (mg/mL) | IC50 (μM) | Effect |
|---|---|---|---|---|
| Antibacterial | MRSA | 0.23–0.7 | N/A | Inhibition of growth |
| Antibacterial | Pseudomonas aeruginosa | N/A | N/A | Significant inhibition |
| Anticancer | MDA-MB-231 | N/A | 1.52–6.31 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are critical for validating the molecular structure of 4-Amino-3-chloro-N-methylbenzenesulfonamide?
- Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm substituent positions and functional groups, infrared spectroscopy (IR) for sulfonamide (-SO₂NH-) and amine (-NH₂) bond identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is essential. This program refines atomic coordinates and thermal displacement parameters, resolving ambiguities in stereochemistry. Validate the final structure using tools like PLATON/checkCIF to flag potential crystallographic errors .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Use stepwise sulfonylation: first react 3-chloro-4-aminobenzenesulfonyl chloride with methylamine in anhydrous dichloromethane under nitrogen to reduce hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC). Purify crude products via recrystallization (ethanol/water mixture) or preparative HPLC with a C18 column (acetonitrile/water gradient). Characterize intermediates using LC-MS to confirm purity before proceeding to subsequent steps .
Q. What solubility and stability parameters should be prioritized for in vitro assays involving this compound?
- Methodological Answer : Determine solubility using the shake-flask method with UV-Vis quantification in PBS (pH 7.4) and DMSO. For stability, conduct accelerated degradation studies under varied conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Use cyclodextrin-based formulations to enhance aqueous solubility for cell-based assays .
Advanced Research Questions
Q. How can gene expression profiling resolve contradictions in the antitumor activity of this compound across cancer cell lines?
- Methodological Answer : Apply COMPARE analysis (as in ) to correlate the compound’s activity patterns with known inhibitors (e.g., E7010, E7070). Use high-density oligonucleotide microarrays (e.g., Affymetrix) to profile treated vs. untreated cells (e.g., MCF-7, A549). Pathway enrichment tools (DAVID, KEGG) identify dysregulated pathways (e.g., tubulin polymerization vs. G1/S arrest). Validate using siRNA knockdown of target genes (e.g., CDK2, BCL2) to confirm mechanistic hypotheses .
Q. What strategies address crystallographic disorder in the sulfonamide group during X-ray refinement?
- Methodological Answer : In SHELXL, apply restraints to bond lengths (DFIX) and angles (DANG) for the sulfonamide moiety. Use the PART instruction to model disorder across multiple sites. Employ anisotropic displacement parameters (ADPs) and TLS (translation-libration-screw) refinement to account for thermal motion. Validate using the R1 factor (<5%) and residual electron density maps (<0.5 eÅ⁻³) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved kinase inhibition?
- Methodological Answer : Synthesize analogs with substitutions at the 3-chloro and N-methyl positions (e.g., 3-fluoro, N-ethyl). Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using ATP-Glo assays. Molecular docking (AutoDock Vina) identifies binding interactions in ATP pockets. Prioritize analogs with lower IC50 values and higher selectivity indices (ratio of cytotoxic IC50 to kinase IC50) .
Q. What statistical approaches reconcile conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?
- Methodological Answer : Use multivariate ANOVA to assess model-dependent variability. For spheroids, quantify drug penetration via confocal microscopy with fluorescently tagged compounds. Compare dose-response curves (GraphPad Prism) and calculate Hill slopes to differentiate efficacy mechanisms. Apply the Bliss independence model to evaluate synergy with standard chemotherapeutics (e.g., cisplatin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
